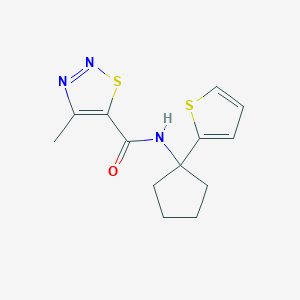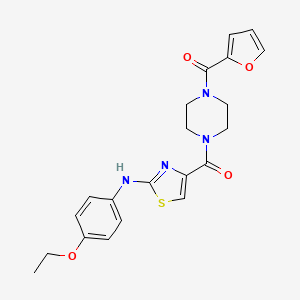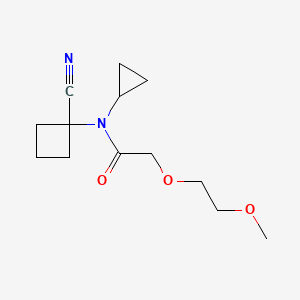![molecular formula C9H9N5 B2555210 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole CAS No. 2320225-59-8](/img/structure/B2555210.png)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole is a heterocyclic compound that combines the structural features of cyclopenta[c]pyridazine and 1,2,4-triazole
Preparation Methods
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as sodium alkoxide, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can form coordinate bonds with metal ions, which may play a role in its biological activity. Additionally, the presence of nitrogen atoms in the heterocyclic rings allows for hydrogen bonding and other interactions with biological macromolecules, influencing its pharmacological effects .
Comparison with Similar Compounds
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole can be compared with other similar compounds such as:
6,7-dihydro-5H-cyclopenta[b]pyridine: This compound shares the cyclopenta structure but differs in the nitrogen arrangement and functional groups.
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: Another related compound with a pyrazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific combination of cyclopenta[c]pyridazine and 1,2,4-triazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-2-7-4-9(13-12-8(7)3-1)14-6-10-5-11-14/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRAOAZOUDLCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-carbamoyl-2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555132.png)




![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2555139.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2555141.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2555145.png)



